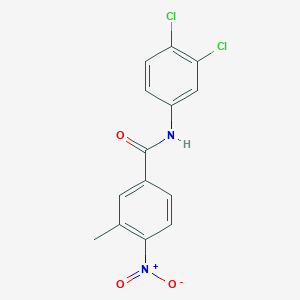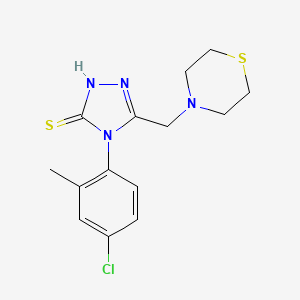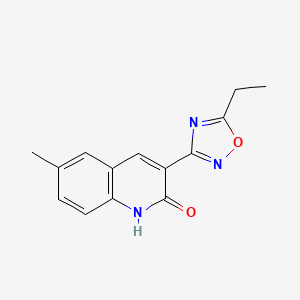methanone CAS No. 6230-47-3](/img/structure/B5879711.png)
[4-(diethylamino)phenyl](2-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(diethylamino)phenyl](2-methylphenyl)methanone, also known as Methylenedioxymethamphetamine (MDMA), is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. MDMA is a psychoactive drug that is commonly used for recreational purposes due to its euphoric and empathogenic effects. However, this drug has also been studied extensively for its potential therapeutic applications, particularly in the treatment of mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety.
作用機序
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep, while dopamine and norepinephrine are involved in regulating reward and motivation. By increasing the levels of these neurotransmitters, MDMA produces its characteristic effects of euphoria, empathy, and sociability.
Biochemical and Physiological Effects
MDMA has a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as changes in the levels of hormones such as cortisol and oxytocin. These effects can lead to a number of potential risks and side effects, particularly when used in high doses or in combination with other drugs.
実験室実験の利点と制限
MDMA has a number of advantages and limitations for use in lab experiments. One advantage is its ability to produce consistent and reliable effects, which can make it a useful tool for studying the neurobiological basis of behavior. However, MDMA also has a number of limitations, including the potential for neurotoxicity and the difficulty of controlling for individual differences in response to the drug.
将来の方向性
There are a number of potential future directions for research on MDMA. One area of interest is the development of new therapeutic applications, particularly in the treatment of mental health disorders. Other areas of research include the development of new synthetic methods for MDMA production, as well as the investigation of potential risks and side effects associated with long-term use. Overall, the continued study of MDMA has the potential to yield important insights into the neurobiological basis of behavior, as well as new treatments for a range of mental health disorders.
合成法
MDMA is synthesized through a multistep process that involves the reduction of safrole, a natural compound found in sassafras oil, to form MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then converted to MDMA through a reductive amination reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride.
科学的研究の応用
MDMA has been the subject of extensive research in recent years, with studies investigating its potential therapeutic applications in the treatment of mental health disorders. One of the most promising areas of research has been in the treatment of PTSD, where MDMA-assisted psychotherapy has been shown to significantly reduce symptoms in patients. Other areas of research include the treatment of anxiety, depression, and addiction.
特性
IUPAC Name |
[4-(diethylamino)phenyl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-4-19(5-2)16-12-10-15(11-13-16)18(20)17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBZOCBWEYEORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977861 |
Source


|
| Record name | [4-(Diethylamino)phenyl](2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Diethylamino)phenyl](2-methylphenyl)methanone | |
CAS RN |
6230-47-3 |
Source


|
| Record name | [4-(Diethylamino)phenyl](2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)
![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)






![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)




![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)